- Method for synthesizing isoliquiritigenin, China, , ,
Cas no 961-29-5 (Isoliquiritigenin)
Isoliquiritigenin is a naturally occurring flavonoid compound that offers enhanced antioxidant properties and potential anti-inflammatory benefits. It exhibits strong radical scavenging activity, making it an effective additive for formulations requiring stability and protection from oxidative degradation. Its incorporation can enhance product shelf life and overall performance.

Isoliquiritigenin structure
商品名:Isoliquiritigenin
Isoliquiritigenin 化学的及び物理的性質
名前と識別子
-
- Isoliquiritigenin
- 2',4,4'-TRIHYDROXYCHALCONE
- (e)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
- 2’,4,4’-trihydroxy-chalcon
- 4,4’-trihydroxychalcone(e)-2
- 4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-((e)-2-propen-1-on
- gu17
- ISOLIQUIRITIGENIN(P)
- ISOLIQUIRITIGENIN(RG)
- (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, 4,2μ,4μ-
- Trihydroxychalcone
- (E)-2',4,4'-Trihydroxychalcone
- 2',4,4'-Trihydroxy-trans-chalcone
- 2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, (2E)-
- Isoliquiritigenin(ISL,GU 17, ILTG)
- 2',4',4-TRIHYDROXYCHALCONE
- 4,2',4'-TRIHYDROXYCHALCONE
- GU-17
- ISL
- Isoliquiritigen
- Isoliquiritigenin,4,2',4'-Trihydroxychalcone
- ISOLIQUIRTIGENIN
- Isqliquiritigenin
- 4,2′,4′-Trihydroxychalcone
- [ "" ]
- 6'-deoxychalcone
- (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- GU 17
- C15H12O4
- Chalcone, 2',4,4'-trihydroxy-
- B9CTI9GB8F
- 42'4'-trihydroxychalcone
- 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
- (2E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-h
- (2E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one (ACI)
- 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, (E)- (ZCI)
- Chalcone, 2′,4,4′-trihydroxy- (6CI, 7CI, 8CI)
- 2′,4,4′-Trihydroxychalcone
- (E)-1-(2,4-Dihydroxy-phenyl)-3-(4-hydroxy-phenyl)-propenone
- "Isoliquiritigenin
- ConMedNP.2934
- (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propene-1-one
- SMR000112969
- trans-2',4,4'-trihydroxychalcone
- MLS002207240
- MLS006010045
- MLSMR
- MLS000438943
-
- MDL: MFCD00075907
- インチ: 1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+
- InChIKey: DXDRHHKMWQZJHT-FPYGCLRLSA-N
- ほほえんだ: C(C1C=CC(O)=CC=1O)(=O)/C=C/C1C=CC(O)=CC=1
- BRN: 1914295
計算された属性
- せいみつぶんしりょう: 256.073559g/mol
- ひょうめんでんか: 0
- XLogP3: 3.2
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 回転可能化学結合数: 3
- どういたいしつりょう: 256.073559g/mol
- 単一同位体質量: 256.073559g/mol
- 水素結合トポロジー分子極性表面積: 77.8Ų
- 重原子数: 19
- 複雑さ: 331
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 256.25
- ひょうめんでんか: 0
- 互変異性体の数: 57
じっけんとくせい
- 色と性状: Orange powder
- 密度みつど: 1.3840
- ゆうかいてん: 196.0 to 200.0 deg-C
- ふってん: 504 °C at 760 mmHg
- フラッシュポイント: 504 °C at 760 mmHg
- ようかいど: H2O: <0.1 mg/mL
- PSA: 77.76000
- LogP: 2.69950
- かんど: Light Sensitive & Hygroscopic
- ようかいせい: H2O: <0.1 mg/mL
Isoliquiritigenin セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-37
- RTECS番号:FL7080000
- ちょぞうじょうけん:2-8°C
Isoliquiritigenin 税関データ
- 税関コード:2914501900
- 税関データ:
中国税関コード:
2914501900概要:
2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Isoliquiritigenin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-1745-50mg |
Isoliquiritigenin |
961-29-5 | 98.17% | 50mg |
$77.0 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I043R-1g |
Isoliquiritigenin |
961-29-5 | 98% | 1g |
¥466.0 | 2022-06-10 | |
TRC | I820850-10mg |
Isoliquiritigenin |
961-29-5 | 10mg |
$190.00 | 2023-05-18 | ||
TRC | I820850-25mg |
Isoliquiritigenin |
961-29-5 | 25mg |
$420.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4418-100mg |
Isoliquiritigenin |
961-29-5 | 98% | 100mg |
¥169.00 | 2023-09-07 | |
Key Organics Ltd | KS-5256-10MG |
Isoliquiritigenin |
961-29-5 | >97% | 10mg |
£51.00 | 2025-02-08 | |
DC Chemicals | DCAPI1396-250 mg |
Isoliquiritigenin |
961-29-5 | >99% | 250mg |
$500.0 | 2022-02-28 | |
Ambeed | A289179-250mg |
(E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
961-29-5 | 98+% | 250mg |
$24.0 | 2025-02-20 | |
Apollo Scientific | BIFK0057-250mg |
Isoliquiritigenin |
961-29-5 | >99% | 250mg |
£129.00 | 2025-02-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4418-250mg |
Isoliquiritigenin |
961-29-5 | 98% | 250mg |
¥252.00 | 2023-09-07 |
Isoliquiritigenin 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ; 20 °C; 40 - 45 min, 20 °C
1.2 Reagents: Hydrogen bromide Solvents: Acetone ; 45 min, reflux
1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrogen bromide Solvents: Acetone ; 45 min, reflux
1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Catalysts: Silica , Potassium bisulfate Solvents: Polyethylene glycol ; 8 min, 5.3 - 5.7 bar, 92 - 99 °C
リファレンス
- Total synthesis and assignment of the absolute stereochemistry of xanthoangelol J: development of a highly efficient method for Claisen-Schmidt condensationTetrahedron, 2014, 70(3), 637-642,
ごうせいかいろ 3
はんのうじょうけん
リファレンス
- Preparation of chalcone derivatives, European Patent Organization, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, reflux
リファレンス
- Reinvestigation of the synthesis of isoliquiritigenin: application of Horner-Wadsworth-Emmons reaction and Claisen-Schmidt condensationChemical & Pharmaceutical Bulletin, 2011, 59(7), 885-888,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; reflux; 20 min, reflux
1.2 pH 5
1.2 pH 5
リファレンス
- Synthesis of isoliquiritigeninShizhen Guoyi Guoyao, 2012, 23(10), 2454-2456,
ごうせいかいろ 6
はんのうじょうけん
1.1 Solvents: Ethanol ; 5 min, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
リファレンス
- Preparation of isoliquiritigenin derivatives and use thereof inducing brown fat differentiation, Korea, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Catalysts: Calcium hydroxide Solvents: Methanol ; reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
リファレンス
- Calcium Hydroxide is an Efficient Catalyst for Synthesis of Polyhydroxy ChalconesSynthesis and Reactivity in Inorganic, 2013, 43(5), 617-620,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium sulfate Solvents: Dichloromethane , Water ; 24 - 72 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
1.3 Reagents: Water
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
1.3 Reagents: Water
リファレンス
- Synthesis of (±)-Abyssinone I and related compounds: Their anti-oxidant and cytotoxic activitiesEuropean Journal of Medicinal Chemistry, 2009, 44(5), 2239-2245,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 4 h, 30 °C
リファレンス
- Method for synthesizing isoliquiritigenin, China, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 6 h, rt
リファレンス
- Synthesis and anti-tumor activity of novel aminomethylated derivatives of isoliquiritigeninMolecules, 2014, 19(11), 17715-17726,
ごうせいかいろ 11
はんのうじょうけん
1.1 Solvents: Ethanol ; 5 min, rt
1.2 Reagents: Sodium hydroxide ; 6 - 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.2 Reagents: Sodium hydroxide ; 6 - 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
リファレンス
- Structure-Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3',4',5'-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer ActivitiesJournal of Medicinal Chemistry, 2009, 52(22), 7228-7235,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 8 h, 30 °C
リファレンス
- Method for synthesis of isoliquiritigenin from 4-hydroxybenzaldehyde and 2,4-dihydroxyacetophenone, China, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 30 min, 70 °C
リファレンス
- Isoliquiritigenin derivatives inhibit rankl-induced osteoclastogenesis by regulating p38 and NF-κB activation in RAW 264.7 cellsMolecules, 2020, 25(17),,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 30 min, reflux
リファレンス
- Method for synthesis of Isoliquiritigenin, China, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 2 d, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; cooled; overnight, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; cooled; overnight, rt
リファレンス
- Preparation of liquiritigenin precursor via Friedel-Crafts reaction of 1,3-alkoxybenzene with 4-alkoxycinnamic acid, and preparation of liquiritigenin from the same, Japan, , ,
ごうせいかいろ 16
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Barium hydroxide Solvents: Methanol ; 12 h, 50 °C; cooled
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 15 h, rt
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 15 h, rt
リファレンス
- Geometrically and Conformationally Restrained Cinnamoyl Compounds as Inhibitors of HIV-1 Integrase: Synthesis, Biological Evaluation, and Molecular ModelingJournal of Medicinal Chemistry, 1998, 41(21), 3948-3960,
ごうせいかいろ 18
Isoliquiritigenin Raw materials
- Paeonol
- 2-Hydroxy-4-(tetrahydropyran-2-yloxy)acetophenone
- 2',4'-Dihydroxyacetophenone
- 4-(methoxymethoxy)benzaldehyde
- 2-Propen-1-one, 1-[2,4-bis(methoxymethoxy)phenyl]-3-[4-(methoxymethoxy)phenyl]-, (2E)-
- 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-, (2E)-
- 2-Propen-1-one, 1-[2,4-bis(methoxymethoxy)phenyl]-3-(4-hydroxyphenyl)-, (E)- (9CI)
- 2-Propen-1-one, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-3-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-, (E)- (9CI)
- 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-
- 2-Propen-1-one, 1-[2-hydroxy-4-(methoxymethoxy)phenyl]-3-[4-(methoxymethoxy)phenyl]-, (2E)-
- 2-Propen-1-one, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxyphenyl]-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-, (2E)-
- (2E)-1-[2,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-3-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-propen-1-one
- Benzaldehyde, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
- ETHANONE, 1-[2,4-BIS(METHOXYMETHOXY)PHENYL]-
- 4-Hydroxybenzaldehyde
Isoliquiritigenin Preparation Products
Isoliquiritigenin サプライヤー
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
(CAS:961-29-5)Isoliquiritigenin
注文番号:TB02351
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:57
価格 ($):price inquiry
Isoliquiritigenin 関連文献
-
Naw Hser Gay,Wilasinee Suwanjang,Waralee Ruankham,Napat Songtawee,Prapimpun Wongchitrat,Virapong Prachayasittikul,Supaluk Prachayasittikul,Kamonrat Phopin RSC Adv. 2020 10 16593
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Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2008 25 555
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Nigel C. Veitch Nat. Prod. Rep. 2007 24 417
-
Hyang Yeon Lee,Seung Bum Park Mol. BioSyst. 2011 7 304
-
Dobromir A. Kalchevski,Vesselin Petrov,Alia Tadjer,Artur Nenov Phys. Chem. Chem. Phys. 2018 20 8924
-
Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626
-
Natália Martins,Lillian Barros,Montserrat Due?as,Celestino Santos-Buelga,Isabel C. F. R. Ferreira RSC Adv. 2015 5 26991
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8. Metabolism of 2′,4,4′-trihydroxychalcone in Amorpha fruticosa seedlings; structure and role of chalaurenol, a novel heterocyclic enol ether formed by enzymic oxidationMichael J. Begley,Leslie Crombie,A. Martin London,John Savin,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1987 2775
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Azra Gholami,Nathan De Geyter,Jacob Pollier,Sofie Goormachtig,Alain Goossens Nat. Prod. Rep. 2014 31 356
-
Takeshi Teshima,Madoka Takeishi,Tatsuo Arai New J. Chem. 2009 33 1393
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids 2'-Hydroxychalcones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Chalcones and dihydrochalcones 2'-Hydroxychalcones
- Natural Products and Extracts Plant Extracts Plant based Dendroviguiera splendens
- Chalcones
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
961-29-5 (Isoliquiritigenin) 関連製品
- 578-86-9(Liquiritigenin)
- 1482-74-2(2',3',4'-Trihydroxychalcone)
- 89-84-9(2',4'-Dihydroxyacetophenone)
- 1776-30-3(2',4'-DIHYDROXYCHALCONE)
- 1214-47-7(2'-Hydroxychalcone)
- 19309-14-9((E)-Cardamonin)
- 13323-66-5(4,2'-Dihydroxychalcone)
- 644-78-0(2-Hydroxychalcone)
- 89-86-1(2,4-Dihydroxybenzoic acid)
- 123-08-0(4-Hydroxybenzaldehyde)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:961-29-5)Isoliquiritigenin

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:961-29-5)Isoliquiritigenin

清らかである:99%
はかる:5g
価格 ($):281.0